molecular formula C14H15N3O3S B2770856 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE CAS No. 422527-37-5

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B2770856
CAS No.: 422527-37-5
M. Wt: 305.35
InChI Key: OLJIAJJLZRMJCR-UHFFFAOYSA-N
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Description

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the morpholinyl and sulfanylidene groups. Common reagents used in these reactions include acyl chlorides, amines, and thiols, under conditions such as reflux or microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Nucleophilic substitution at the morpholinyl or quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted quinazolinones.

Scientific Research Applications

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene acetate
  • 3-cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid
  • N-[(2R,4aR,12aR)-5-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]methanesulfonamide

Uniqueness

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazolinone core is a versatile scaffold that can be modified to enhance its properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(16-5-7-20-8-6-16)9-17-13(19)10-3-1-2-4-11(10)15-14(17)21/h1-4H,5-9H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJIAJJLZRMJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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